molecular formula C10H13NO B1315591 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 765861-94-7

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B1315591
CAS No.: 765861-94-7
M. Wt: 163.22 g/mol
InChI Key: OGCNDVHUWVSJRM-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using a platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-keto-5,6,7,8-tetrahydronaphthalen-2-ol.

    Reduction: Formation of this compound from 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the amino group.

    5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amino group but lacks the hydroxyl group.

    6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure with an amino group but different substitution pattern.

Uniqueness

5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNDVHUWVSJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554342
Record name 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765861-94-7
Record name 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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